![molecular formula C20H23FN2O4 B2977847 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1704513-12-1](/img/structure/B2977847.png)
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as ABX-1431, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. ABX-1431 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL by ABX-1431 leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Scientific Research Applications
New Fentanyl Analogs
This compound is a new fentanyl analog that has recently emerged on the drug markets worldwide . It has a high potential for producing addiction and severe adverse effects including coma and death . The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Analgesic Effects
The compound has been studied for its analgesic effects . For example, ocfentanil, which is the ortho-fluorinated analog of methoxyacetylfentanyl, has been studied for its analgesic effects using the mouse hot plate test .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could potentially be used in protodeboronation . Protodeboronation is a process that involves the removal of a boron group from an organic compound .
properties
IUPAC Name |
N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-20(27-3,15-9-5-6-10-16(15)21)13-23-19(25)18(24)22-12-14-8-4-7-11-17(14)26-2/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJYEDQZSKFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide |
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